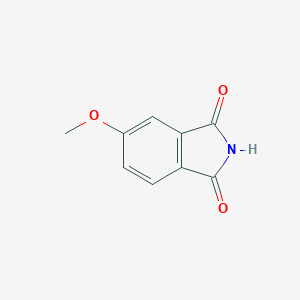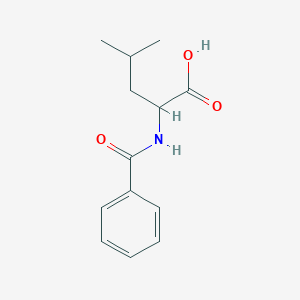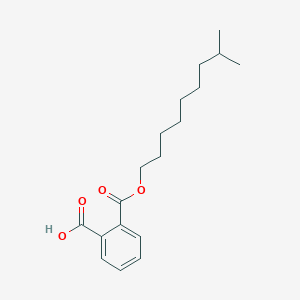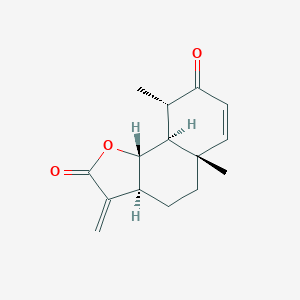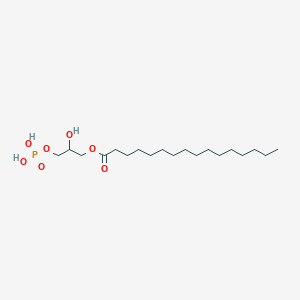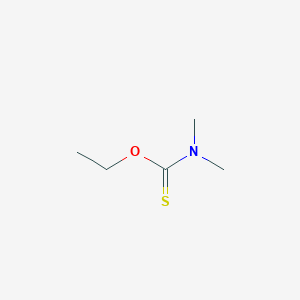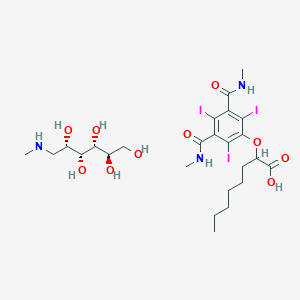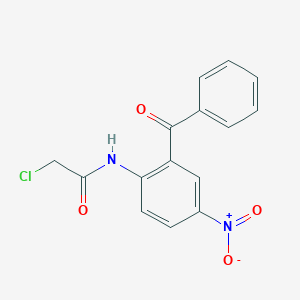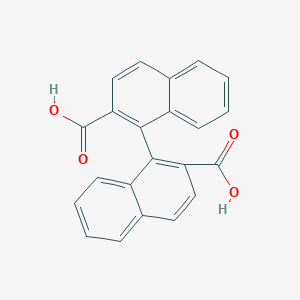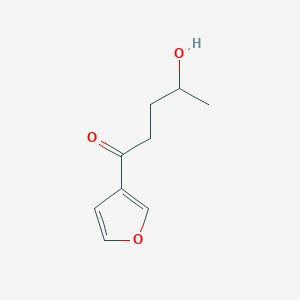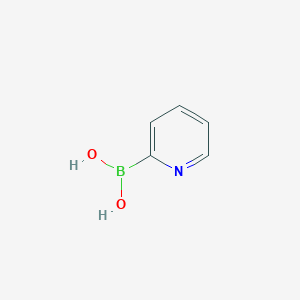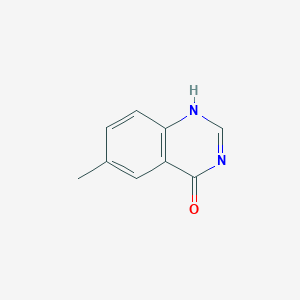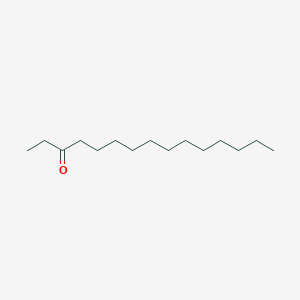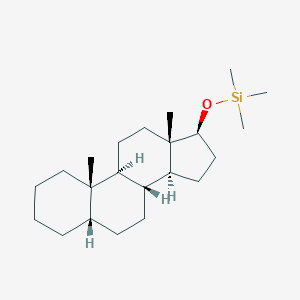
5beta-Androstane, 17beta-(trimethylsiloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5beta-Androstane, 17beta-(trimethylsiloxy)- is a synthetic steroid that has been widely used in scientific research for its various biochemical and physiological effects. This compound is a derivative of testosterone and has been synthesized through various methods to be used in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 5beta-Androstane, 17beta-(trimethylsiloxy)- is similar to that of testosterone. It binds to androgen receptors in the body, leading to the activation of various signaling pathways. This activation leads to the expression of various genes, resulting in the various biochemical and physiological effects of the compound.
Efectos Bioquímicos Y Fisiológicos
5beta-Androstane, 17beta-(trimethylsiloxy)- has various biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, as well as bone density. It also has a positive effect on libido and sexual function. Additionally, it has been shown to have a protective effect on the brain, reducing the risk of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5beta-Androstane, 17beta-(trimethylsiloxy)- in lab experiments is its ability to bind to androgen receptors with high affinity. This makes it a useful tool for studying the effects of androgens on the body. However, one of the limitations of using this compound is its relatively short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are many future directions for research involving 5beta-Androstane, 17beta-(trimethylsiloxy)-. One area of research is the development of new synthetic steroids that have improved pharmacological properties. Additionally, this compound could be used to study the effects of androgens on various diseases such as osteoporosis and hypogonadism. Finally, further research could be conducted to explore the potential of this compound as a therapeutic agent for various diseases.
Conclusion
In conclusion, 5beta-Androstane, 17beta-(trimethylsiloxy)- is a synthetic steroid that has been widely used in scientific research for its various biochemical and physiological effects. It has been synthesized through various methods and has been used to study the effects of testosterone on the body, as well as its role in various diseases. This compound has various advantages and limitations for lab experiments, and there are many future directions for research involving this compound.
Métodos De Síntesis
The synthesis of 5beta-Androstane, 17beta-(trimethylsiloxy)- can be achieved through various methods. One of the most commonly used methods involves the reaction of testosterone with trimethylsilyl chloride in the presence of a base such as pyridine. This reaction leads to the formation of 5beta-Androstane, 17beta-(trimethylsiloxy)- with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
5beta-Androstane, 17beta-(trimethylsiloxy)- has been widely used in scientific research for its various biochemical and physiological effects. This compound has been used to study the effects of testosterone on the body, as well as its role in various diseases such as prostate cancer and hypogonadism. It has also been used to study the effects of androgens on the brain and behavior.
Propiedades
Número CAS |
18899-47-3 |
|---|---|
Nombre del producto |
5beta-Androstane, 17beta-(trimethylsiloxy)- |
Fórmula molecular |
C22H40OSi |
Peso molecular |
348.6 g/mol |
Nombre IUPAC |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C22H40OSi/c1-21-14-7-6-8-16(21)9-10-17-18-11-12-20(23-24(3,4)5)22(18,2)15-13-19(17)21/h16-20H,6-15H2,1-5H3/t16-,17-,18-,19-,20-,21-,22-/m0/s1 |
Clave InChI |
MKAPYQMOCINFKH-CPDXTSBQSA-N |
SMILES isomérico |
C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[Si](C)(C)C)C |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C |
SMILES canónico |
CC12CCCCC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C |
Sinónimos |
17β-(Trimethylsiloxy)-5β-androstane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



